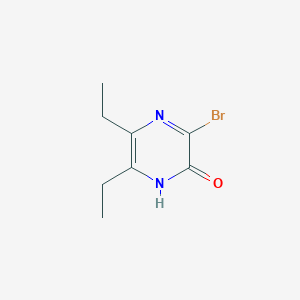

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-bromo-5,6-diethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-3-5-6(4-2)11-8(12)7(9)10-5/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASVKRDPGUCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=O)N1)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds under mild conditions (25–60°C) with yields ranging from 65% to 80%. For instance, a protocol adapted from imidazo[2,1-b]thiazole bromination employs NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN), though this approach is less common for pyrazinones.

Mechanistic Insights

The ethyl groups at positions 5 and 6 enhance electron density at the 3-position via inductive effects, facilitating electrophilic attack. The carbonyl group at position 2 further stabilizes the intermediate arenium ion through resonance. Kinetic studies suggest that bromine incorporation occurs regioselectively, with minimal side products under optimized conditions.

Ring-Closure Approaches from Acyclic Precursors

Dipeptidyl Chloromethyl Ketone Cyclization

A robust method for constructing the 1,2-dihydropyrazin-2-one core involves cyclization of dipeptidyl chloromethyl ketones. Adapted from J-Stage protocols, this approach begins with a dipeptide bearing ethyl-protected side chains (e.g., Z-Ala-Ala-CH₂Cl). Deprotection with HCl/dioxane generates a free amine, which undergoes intramolecular cyclization in refluxing methanol or acetonitrile (Scheme 1).

Scheme 1 :

- Deprotection : Z-Ala-Ala-CH₂Cl → H-Ala-Ala-CH₂Cl (HCl/dioxane, 25°C, 2 h).

- Cyclization : H-Ala-Ala-CH₂Cl → 5,6-diethyl-1,2-dihydropyrazin-2-one (reflux in MeOH, 6 h, 72% yield).

Subsequent bromination at position 3 completes the synthesis.

α-Amino Acid-Derived Synthesis

The Royal Society of Chemistry review highlights pyrazinone synthesis from α-amino acids. For 5,6-diethyl substitution, ethyl-modified α-amino acids (e.g., β-ethylaspartic acid) are condensed with aldehydes or ketones under basic conditions. Cyclodehydration via Dean-Stark trap removes water, yielding the dihydropyrazinone core. Bromination is then performed post-cyclization.

Alternative Methods: Radical Bromination and Coupling Reactions

Free-Radical Bromination

While less common, radical bromination using NBS and AIBN in carbon tetrachloride (CCl₄) has been explored for analogous heterocycles. This method targets allylic or benzylic positions but may require structural modifications to achieve regioselectivity in pyrazinones.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with bromopyrazinones offers a route to diversify substituents. For example, 3-bromo-5,6-diethyl-1,2-dihydropyrazin-2-one can serve as a substrate for introducing aryl or heteroaryl groups at position 3.

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates addressing challenges in regioselectivity, purification, and cost-efficiency. Continuous flow reactors improve heat transfer and reaction control during bromination, while catalytic hydrogenation (e.g., Pd/C in acetic acid) streamlines deprotection steps. Industrial protocols favor bromine over NBS due to lower costs, despite requiring rigorous handling.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Bromination of Parent | 65–80 | High regioselectivity, minimal steps | Requires pre-synthesized parent |

| Dipeptide Cyclization | 70–75 | Scalable, high purity | Multi-step, costly reagents |

| α-Amino Acid Condensation | 60–70 | Modular substrate design | Low yields in cyclodehydration |

| Radical Bromination | 50–60 | Applicable to allylic positions | Poor regioselectivity in pyrazinones |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The dihydropyrazinone ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinones, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Key Findings:

Steric and Electronic Effects: The 5,6-diethyl groups in the target compound provide significant steric hindrance, which may suppress side reactions like deamination observed in less-substituted dihydropyrazinones during catalytic hydrogenation . In contrast, 6-bromo-3-chloro-1,2-dihydropyrazin-2-one lacks bulky substituents, leading to higher reactivity but lower stability . Bromine at position 3 enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, whereas chlorine in 6-bromo-3-chloro analogs offers similar reactivity but with distinct regioselectivity .

Ring System Variations: Imidazo-fused analogs (e.g., tetrahydroimidazopyrazines) exhibit greater planarity and rigidity compared to dihydropyrazinones, which can improve binding affinity in medicinal chemistry applications .

Synthetic Considerations :

- The Appel reaction, used for halogenation in related compounds, requires anhydrous conditions to prevent hydrolysis of intermediates, as seen in the synthesis of 3-bromo-5,5-dimethyl-2,4-dioxo-imidazolidin-1-ide . The ethyl groups in the target compound may necessitate modified reaction conditions to accommodate steric effects.

Biological Relevance: Dihydropyrazinones with alkyl substituents (e.g., 5,6-diethyl) are explored as opioid mimetics due to their ability to mimic peptide backbones . In contrast, tetrahydroimidazopyrazines are often utilized in kinase inhibitors due to their resemblance to purine scaffolds .

Research Implications

- Drug Design : The ethyl groups in 3-bromo-5,6-diethyl-1,2-dihydropyrazin-2-one may improve metabolic stability compared to smaller analogs, making it a promising scaffold for long-acting therapeutics .

- Reactivity Tuning : Halogen position (e.g., 3-bromo vs. 6-bromo) and ring saturation influence regioselectivity in cross-coupling reactions, critical for derivatization in medicinal chemistry .

- Structural Insights : X-ray crystallography of related compounds, such as rearranged bicyclic products from 5,6-diethylpyrazinium salts, underscores the role of substituents in directing reaction pathways .

Biological Activity

3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one

- CAS Number : 141071-57-0

- Molecular Formula : C10H14BrN2O

The biological activity of 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that are crucial for cell proliferation and survival.

- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, the compound was shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that 3-Bromo-5,6-diethyl-1,2-dihydropyrazin-2-one displayed significant activity against several strains of Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5,6-diethyl-1,2-dihydropyrazin-2-one?

The synthesis typically involves bromination of a pre-functionalized dihydropyrazinone core. For example, bromine in acetic acid can be used to introduce the bromine moiety, as demonstrated in analogous compounds (e.g., bromination of quinazolinones using Br₂ in acetic acid with sodium acetate as a base ). Alternative routes may include nucleophilic substitution on halogenated precursors or cyclization of brominated intermediates. Reaction conditions (temperature, solvent, stoichiometry) should be optimized using design-of-experiment (DoE) approaches to maximize yield and purity.

Q. How can the purity of 3-bromo-5,6-diethyl-1,2-dihydropyrazin-2-one be verified post-synthesis?

Analytical techniques such as HPLC (for quantitative purity assessment) and 1H/13C NMR (for structural confirmation) are critical. For instance, NMR chemical shifts for analogous brominated pyrazinones (e.g., 5-bromo-6-methylimidazo[1,2-a]pyrazine) show characteristic deshielding of protons near electronegative substituents . Mass spectrometry (HRMS or ESI-MS) can confirm molecular weight, as seen in the analysis of diethyl tetrahydroimidazo[1,2-a]pyridine derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly employed. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution . Recrystallization in solvents like ethanol or dichloromethane can further enhance purity, as demonstrated in the isolation of similar brominated heterocycles .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination in dihydropyrazinone systems?

Regioselectivity is governed by electronic and steric factors. For example, bromine tends to attack electron-rich positions, but steric hindrance from substituents (e.g., ethyl groups at positions 5 and 6) may redirect reactivity. Computational modeling (DFT studies) can predict reactive sites, as applied to structurally related antipyrine derivatives . Experimental validation via kinetic monitoring (e.g., in situ IR or LC-MS) is recommended to track intermediate formation .

Q. What spectroscopic discrepancies might arise during structural characterization, and how can they be resolved?

Discrepancies in NMR data (e.g., unexpected splitting or integration) may indicate diastereomer formation or residual solvent effects. For example, in tetrahydroimidazo[1,2-a]pyridine derivatives, axial/equatorial proton environments caused conformational splitting in 1H NMR . Variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify ambiguous signals. IR spectroscopy (e.g., carbonyl stretching frequencies) can confirm the presence of the dihydropyrazin-2-one ring .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and pharmacophore modeling can identify potential biological targets. For example, imidazo[1,2-a]pyrazine derivatives have shown interactions with kinases or GPCRs due to their planar aromatic systems . QSAR studies using descriptors like logP, polar surface area, and H-bonding capacity can optimize bioavailability, as applied to similar dioxin-pyrazinone hybrids .

Q. What strategies minimize diastereomer formation during synthesis?

Steric control via bulky protecting groups or chiral catalysts can enforce stereoselectivity. For instance, asymmetric catalysis in one-pot reactions (e.g., using proline derivatives) reduced diastereomers in tetrahydroimidazo[1,2-a]pyridine syntheses . Solvent polarity adjustments (e.g., switching from DMF to THF) may also suppress unwanted pathways .

Methodological Considerations

- Reaction Optimization : Use response surface methodology (RSM) to balance competing factors (e.g., temperature vs. reaction time) .

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .

- Scale-Up Challenges : Pilot-scale reactions may require alternative brominating agents (e.g., NBS) for safer handling compared to Br₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.